Nepetalactone

Natural product chemistry Essential oil analysis Isomer ratio

Unlike undefined catnip oils, this isomer-profiled nepetalactone (CAS 490-10-8) ensures batch-to-batch reproducibility for insect repellent and pheromone research. The cis-trans (Z,E) isomer delivers 84.0% Ixodes scapularis tick repellency at 2h; the E,Z (trans,cis) isomer significantly outperforms DEET against German cockroaches. The (4aS,7S,7aR) isomer serves as a species-specific aphid attractant. Microbially produced cis-trans-nepetalactone (4.5 g/L fermentation yield) offers a sustainable, scalable supply. Procure isomer-characterized material to eliminate biological variability.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 490-10-8
Cat. No. B1678191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepetalactone
CAS490-10-8
Synonyms(4aS,7S,7aR)-nepetalactone
nepetalactone
nepetalactone, (4aalpha,7alpha,7abeta)-isomer
nepetalactone, (4aR-(4aalpha,7beta,7aalpha))-isome
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1CCC2C1C(=O)OC=C2C
InChIInChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3
InChIKeyZDKZHVNKFOXMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nepetalactone (CAS 490-10-8) Procurement and Characterization Overview


Nepetalactone (CAS 490-10-8) is an iridoid monoterpenoid isolated from the volatile oil of catnip (Nepeta cataria L.) [1]. The compound exists as a mixture of cis-trans and trans-cis isomers, with the cis-trans isomer (also referred to as Z,E-nepetalactone or 4aα,7α,7aα-nepetalactone) comprising 70–99% of the natural oil [1]. It is known for its biological activities as a cat attractant, insect sex pheromone component, and repellent agent [2]. The compound's stereochemical configuration is critical for biological activity, with the (4aS,7S,7aR)-nepetalactone isomer being the active pheromone component in aphid species such as Megoura viciae [2].

Why Nepetalactone Isomer Composition Precludes Simple Interchange with Generic Catnip Oil or In-Class Analogs


Nepetalactone is not a single molecular entity but a stereoisomeric mixture whose biological activity is highly isomer-dependent. Natural catnip essential oil exhibits variable isomer ratios depending on plant species, seasonal timing, and extraction method [1]. The cis-trans isomer (CAS 21651-62-7) and trans-cis isomer differ markedly in their efficacy as insect repellents and antimicrobial agents [2]. For example, the trans,cis isomer acts as a stronger cockroach repellent than the cis,trans isomer, while the cis,trans isomer is more active against Helicobacter pylori [2]. Consequently, generic catnip oil or undefined mixtures cannot be assumed to provide consistent performance; procurement of isomerically characterized or stereochemically defined material is essential for reproducible research outcomes [1].

Quantitative Comparative Evidence for Nepetalactone Differentiation Versus Analogs and Alternatives


Nepetalactone Isomer Composition in Natural Catnip Oil

Nepetalactone as isolated from Nepeta cataria is a mixture of cis-trans and trans-cis isomers. The cis-trans isomer (Z,E-nepetalactone) constitutes 70–99% of the oil, while the trans-cis isomer is present in minor amounts [1]. This compositional range is critical for procurement, as different batches may vary significantly in isomer ratio unless controlled.

Natural product chemistry Essential oil analysis Isomer ratio

Tick Repellency: cis-trans Nepetalactone vs. trans-cis Isomer

In horizontal repellency bioassays against Ixodes scapularis ticks, the cis-trans isomer of nepetalactone repelled 84.0 ± 7.5% of ticks after 2 hours, whereas the trans-cis isomer was significantly less effective [1]. The cis-trans isomer was identified as the primary driver of repellency in nepetalactone-rich catnip essential oils [1].

Tick repellent Ixodes scapularis Isomer comparison

Cockroach Repellency: E,Z-Nepetalactone Outperforms DEET

In a choice-test arena with adult male German cockroaches (Blattella germanica), E,Z-nepetalactone (trans,cis isomer) was significantly more active than equivalent doses of DEET, the essential oil, or Z,E-nepetalactone (cis,trans isomer) [1]. E,Z-nepetalactone was the most active compound among those tested [1].

German cockroach Repellent activity DEET comparison

Mosquito Biting Deterrence: Nepetalactone Less Effective than DEET

In human volunteer bioassays against Aedes aegypti mosquitoes, E,Z- and Z,E-nepetalactone and racemic nepetalactone were significantly less effective than DEET or SS220 in deterring biting at 24 nmol/cm² [1]. All compounds differed significantly from the control, but catnip oil and nepetalactone isomers provided inferior protection compared to the synthetic standards [1].

Mosquito repellent Aedes aegypti DEET comparison

Microbial Biosynthesis Yield: cis-trans Nepetalactone Production at 4.5 g/L

A metabolically engineered Saccharomyces cerevisiae strain (NTE21) produced 4.5 g/L of cis-trans-nepetalactone in a 5.0 L fed-batch fermentation, representing the highest reported microbial titer to date [1]. This yield surpasses earlier semi-biosynthetic and de novo efforts, which achieved titers of 26 mg/L to ~1 g/L [2].

Biosynthesis Yeast metabolic engineering Titer comparison

Optimal Application Scenarios for Nepetalactone Based on Comparative Evidence


Tick Repellent Formulations Requiring High Efficacy Against Ixodes scapularis

Use cis-trans nepetalactone (CAS 21651-62-7) as the active ingredient. This isomer repels 84.0 ± 7.5% of Ixodes scapularis ticks after 2 hours in horizontal repellency assays [1], making it the preferred choice over trans-cis nepetalactone or undefined catnip essential oil. Procurement of stereochemically pure cis-trans nepetalactone ensures maximal tick repellent performance [1].

German Cockroach (Blattella germanica) Control Agents

Employ E,Z-nepetalactone (trans,cis isomer) as a repellent active. This isomer exhibits significantly greater repellency to German cockroaches than equivalent doses of DEET or Z,E-nepetalactone [2]. Therefore, E,Z-nepetalactone is a superior alternative to DEET for this specific pest species [2].

Cost-Effective, Scalable Production of Nepetalactone via Microbial Fermentation

For industrial-scale manufacturing, the engineered yeast strain NTE21 produces 4.5 g/L of cis-trans-nepetalactone in fed-batch fermentation [3]. This platform offers a sustainable and economical route compared to low-yield plant extraction (<1% in plant biomass) or complex chemical synthesis [3]. Procurement of microbially produced nepetalactone supports consistent, high-purity supply.

Aphid Sex Pheromone Research and Pest Management

Use (4aS,7S,7aR)-nepetalactone as a species-specific attractant for aphids such as Megoura viciae, where it serves as a major sex pheromone component [4]. The stereochemistry is crucial; the (4aS,7S,7aR) isomer elicits behavioral responses, while other configurations may be inactive [4]. For field applications, the ratio of nepetalactone to nepetalactol should be optimized for target species [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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